3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a sulfonyl group attached to a dimethylphenyl ring, and a phenylethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps:
Formation of the Triazoloquinazoline Core: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Attachment of the Phenylethylamine Moiety: This step involves the coupling of the phenylethylamine group to the triazoloquinazoline core, often through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and rigorous purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl or triazoloquinazoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly those involving enzyme activity.
Medicine: The compound’s unique structure suggests potential as a pharmaceutical agent, possibly as an anti-cancer or anti-inflammatory drug.
Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine likely involves interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and triazoloquinazoline core may play key roles in binding to these targets, modulating their activity and leading to the compound’s observed effects. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Methyltetrahydrofuran
- Terbium Compounds with Bromobenzoic Acid
Uniqueness
Compared to these similar compounds, 3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its unique combination of functional groups and structural complexity
Biological Activity
The compound 3-[(2,5-dimethylphenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a member of the triazoloquinazoline family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of triazoloquinazoline derivatives typically involves multi-step organic reactions. Recent studies have highlighted various synthetic methodologies that yield high purity and yield of these compounds. For instance, anionic hetero-domino reactions have been successfully employed to synthesize novel 3-substituted triazoloquinazolinones efficiently .
Antimicrobial Activity
Several studies have reported the antimicrobial properties of quinazoline derivatives. For instance, a related compound exhibited significant activity against Staphylococcus aureus and other Gram-positive bacteria . The structure-activity relationship (SAR) indicates that modifications on the quinazoline core can enhance antimicrobial efficacy.
Antihypertensive Effects
A series of 1,2,4-triazolo[1,5-a]quinazolines were evaluated for their antihypertensive effects using in vivo models. Some derivatives demonstrated the ability to significantly reduce heart rate and blood pressure in animal models, suggesting potential as adrenoblockers . This activity is crucial for developing new treatments for hypertension.
Anticancer Potential
Emerging research suggests that triazoloquinazoline derivatives may possess anticancer properties. In vitro studies have indicated cytotoxic effects against various cancer cell lines. For example, compounds derived from this scaffold have shown promising results in inhibiting cancer cell proliferation .
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial activity of quinazolinone derivatives, one compound was shown to inhibit the growth of M. tuberculosis. This suggests that structural modifications can lead to enhanced activity against resistant strains .
Case Study 2: Antihypertensive Activity
Research on a series of triazoloquinazolines revealed that certain compounds could abolish tachycardia induced by parent compounds. This highlights their potential as therapeutic agents for managing cardiovascular conditions .
Research Findings Summary
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-N-(1-phenylethyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O2S/c1-16-13-14-17(2)22(15-16)33(31,32)25-24-27-23(26-18(3)19-9-5-4-6-10-19)20-11-7-8-12-21(20)30(24)29-28-25/h4-15,18H,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAQQLLUKUJJCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC(C)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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